

chemical structure and properties of 5-Methyluridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Methyluridine-d4	
Cat. No.:	B12062145	Get Quote

An In-Depth Technical Guide to 5-Methyluridine-d4

This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **5-Methyluridine-d4**. It is intended for researchers, scientists, and professionals in the field of drug development who are working with isotopically labeled compounds for various research applications, including its use as an internal standard in quantitative analyses.

Chemical Structure and Properties

5-Methyluridine-d4 is the deuterated form of 5-Methyluridine, an endogenous methylated nucleoside found in transfer RNA (tRNA). The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

The chemical structure of **5-Methyluridine-d4** is as follows:

Caption: Chemical structure of **5-Methyluridine-d4**.

Quantitative Data Summary

Property	Value	Source
Chemical Formula	C10H10D4N2O6	[1]
Molecular Weight	262.25 g/mol	[2]
Exact Mass	262.1103 Da	[3]
CAS Number	82845-85-0	[2]
Isotopic Purity	Typically ≥98%	[1]
Appearance	White to off-white solid	N/A
Solubility	Soluble in water and methanol	N/A
Storage Temperature	-20°C	N/A

Experimental Protocols Synthesis of 5-Methyluridine-d4

While a specific, detailed synthesis protocol for **5-Methyluridine-d4** is not readily available in the public domain, a general method for the synthesis of deuterated nucleosides can be adapted. One common approach is enzymatic synthesis, which offers high specificity and yield.

Objective: To synthesize 5-Methyluridine-d4 from a deuterated precursor.

Materials:

- [1-2H]-D-ribose or other specifically deuterated D-ribose
- Uracil
- ATP (Adenosine triphosphate)
- Appropriate enzymes (e.g., ribokinase, phosphoribosyl pyrophosphate synthetase, uridine phosphorylase)
- Reaction buffer (e.g., Tris-HCl)

Purification system (e.g., HPLC)

Methodology:

- Enzymatic Conversion of Deuterated Ribose: A specifically deuterated D-ribose is enzymatically converted to a deuterated phosphoribosyl pyrophosphate (PRPP) precursor.
- Glycosylation: The deuterated PRPP is then reacted with uracil in the presence of uridine phosphorylase to form deuterated uridine.
- Methylation: The deuterated uridine can then be methylated at the 5-position. A common biological methyl donor is S-adenosyl-L-methionine (SAM) in the presence of a suitable methyltransferase.
- Purification: The final product, 5-Methyluridine-d4, is purified from the reaction mixture using High-Performance Liquid Chromatography (HPLC).
- Characterization: The purified product is characterized by NMR and mass spectrometry to confirm its identity and isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and determine the isotopic purity of 5-Methyluridine-d4.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **5-Methyluridine-d4** in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Temperature: 25°C

Pulse Sequence: Standard single-pulse experiment

Number of Scans: 16-64 (or more for dilute samples)

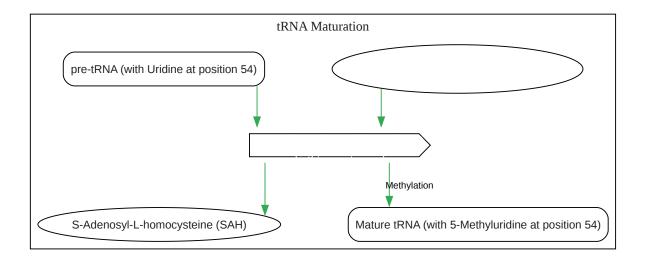
- Relaxation Delay: 1-5 seconds
- Data Analysis (¹H NMR): The absence of signals corresponding to the protons at the deuterated positions (methyl group and C6) and the integration of the remaining proton signals will confirm the successful deuteration and isotopic purity.
- Instrument Parameters (13C NMR):
 - Spectrometer: 100 MHz or higher
 - Pulse Sequence: Standard proton-decoupled ¹³C experiment
 - Number of Scans: 1024 or more, depending on concentration
 - Relaxation Delay: 2-5 seconds
- Data Analysis (¹³C NMR): The signals for the deuterated carbons will appear as multiplets
 due to C-D coupling and will have a lower intensity.
- Instrument Parameters (²H NMR):
 - Spectrometer: Equipped with a deuterium probe
 - Pulse Sequence: Standard single-pulse experiment
 - Number of Scans: 128 or more
- Data Analysis (²H NMR): The presence of signals at the chemical shifts corresponding to the deuterated positions will confirm the sites of deuteration.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic distribution of **5-Methyluridine-d4**.

Methodology:

• Sample Preparation: Prepare a dilute solution of **5-Methyluridine-d4** (e.g., 1-10 μg/mL) in a suitable solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).



- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement and isotopic pattern analysis.
- Ionization Source: Electrospray ionization (ESI) is commonly used for nucleosides.
- Mass Analyzer Settings:
 - Acquisition Mode: Full scan mode to observe the molecular ion.
 - Mass Range: Set to include the expected m/z of the protonated or deprotonated molecule (e.g., m/z 100-400).
- Data Analysis:
 - Confirm the presence of the molecular ion corresponding to the calculated exact mass of 5-Methyluridine-d4.
 - Analyze the isotopic distribution of the molecular ion peak to verify the incorporation of four deuterium atoms.

Signaling Pathway and Experimental Workflows Biosynthesis of 5-Methyluridine in tRNA

5-Methyluridine is a common post-transcriptional modification found in the T-loop of tRNA, where it contributes to the stability of the tRNA molecule. The methylation of uridine at position 54 is catalyzed by the enzyme tRNA (uracil-5-)-methyltransferase.



Click to download full resolution via product page

Caption: Biosynthesis of 5-Methyluridine in tRNA.

Experimental Workflow for Quantitative Analysis Using 5-Methyluridine-d4

This workflow outlines the use of **5-Methyluridine-d4** as an internal standard for the quantification of endogenous 5-Methyluridine in a biological sample by LC-MS/MS.

Click to download full resolution via product page

Caption: LC-MS/MS workflow for quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tRNA (uracil-5-)-methyltransferase Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [chemical structure and properties of 5-Methyluridine-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12062145#chemical-structure-and-properties-of-5-methyluridine-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.